1,4-Dithia-8,11-diazacyclotetradecane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87939-30-8 |
|---|---|
Molecular Formula |
C10H22N2S2 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
1,4-dithia-8,11-diazacyclotetradecane |
InChI |
InChI=1S/C10H22N2S2/c1-3-11-5-6-12-4-2-8-14-10-9-13-7-1/h11-12H,1-10H2 |
InChI Key |
FITMXJKPKVAECF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCSCCSC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Dithia 8,11 Diazacyclotetradecane and Its Analogs
General Strategies for Macrocycle Synthesis
Two cornerstone strategies in the synthesis of macrocyclic compounds are the use of high dilution and template-driven approaches. These methods are fundamental to overcoming the inherent difficulties in forming large-ring systems.
The high dilution principle is a foundational strategy to promote macrocyclization. By maintaining a very low concentration of the linear precursor molecules, the probability of one end of a molecule reacting with its other end (intramolecular reaction) is increased relative to its reaction with another molecule (intermolecular reaction), which would lead to polymers.
A common practical application of this principle involves the slow addition of the reactants to a large volume of solvent, often facilitated by syringe pumps. This ensures that the concentration of the reactive species remains low throughout the reaction, thereby favoring the formation of the desired macrocycle.
Template synthesis offers a powerful alternative to high dilution methods. In this approach, a metal ion or other chemical entity acts as a "template" to organize the precursor fragments into a specific spatial arrangement that facilitates the ring-closing reaction. The template agent binds to the reactive sites of the linear molecule or molecules, bringing the ends that need to be joined into close proximity. This pre-organization significantly enhances the efficiency of the cyclization process. After the macrocycle is formed around the central template, the template can often be removed, yielding the free macrocyclic ligand. This method is particularly effective for the synthesis of macrocycles containing nitrogen and other donor atoms that can coordinate to a metal center.
Synthesis of 1,4-Dithia-8,11-diazacyclotetradecane
While specific research detailing the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be approached using established methods for analogous dithiadiaza macrocycles. A general and effective method involves the cyclization of two precursor molecules, typically a diamine and a dithiol or a derivative thereof.
A plausible synthetic route would involve the reaction of a bis-electrophilic agent containing the dithia component with a bis-nucleophilic agent containing the diaza component. For instance, reacting a dithiol like 1,2-ethanedithiol (B43112) with a dialkyl halide derivative of a diamine such as N,N'-bis(2-chloroethyl)ethylenediamine under high dilution conditions would be a viable strategy. The use of a strong base is typically required to deprotonate the thiol groups, activating them for nucleophilic attack.
| Reactant A | Reactant B | Conditions | Product |
| 1,2-Ethanedithiol | N,N'-bis(2-haloethyl)ethylenediamine | High Dilution, Base | This compound |
This table represents a generalized, plausible synthetic approach.
Synthesis of Constitutional Isomers and Derivatives
The synthesis of constitutional isomers of this compound has been reported, providing concrete examples of the synthetic strategies employed for this class of compounds.
The synthesis of 1,8-Dithia-4,11-diazacyclotetradecane, a member of the ohiolink.eduaneN2S2 ligand family, has been successfully achieved and the compound has been characterized. oregonstate.edu The synthetic approach for this isomer typically involves the reaction of N,N'-bis(2-mercaptoethyl)-1,3-diaminopropane with 1,2-dibromoethane. This [1+1] condensation reaction is carried out under high dilution conditions to maximize the yield of the monomeric macrocycle.
| Precursor A | Precursor B | Solvent/Base | Yield |
| N,N'-bis(2-mercaptoethyl)-1,3-diaminopropane | 1,2-Dibromoethane | Ethanol/Sodium Hydroxide | Moderate |
Data synthesized from general procedures for similar macrocyclizations.
The synthesis of 1,11-Dithia-4,8-diazacyclotetradecane, another constitutional isomer, has also been documented. A common synthetic route for this macrocycle involves the reaction of 1,3-propanedithiol (B87085) with a bis(2-haloethyl)amine derivative. As with other macrocyclizations, this reaction is performed under high dilution to suppress the formation of polymeric byproducts. The choice of protecting groups for the amine functionalities can be crucial for achieving a successful cyclization and subsequent deprotection to yield the final macrocycle.
| Reactant A | Reactant B | Key Technique | Product |
| 1,3-Propanedithiol | N,N'-bis(tosyl)-N,N'-bis(2-bromoethyl)ethylenediamine | High Dilution | Protected Macrocycle |
| Protected Macrocycle | Deprotecting Agent (e.g., HBr/phenol) | - | 1,11-Dithia-4,8-diazacyclotetradecane |
This table outlines a typical multi-step synthesis for this isomer.
Pendant-Arm Functionalization
The introduction of pendant arms onto the backbone of macrocyclic compounds is a key strategy for modulating their properties. In the case of this compound, the secondary amine groups at the 8 and 11 positions serve as ideal sites for such functionalization. This process allows for the attachment of a variety of functional groups, which can enhance the coordination capabilities of the macrocycle, improve its solubility, or introduce specific functionalities for targeted applications.
The functionalization is typically achieved by reacting the parent macrocycle with an appropriate electrophile in the presence of a base. The choice of solvent and base is crucial to ensure efficient and selective N-alkylation. For instance, the reaction of aza-macrocycles with alkyl halides or tosylates in solvents like acetonitrile (B52724) or dimethylformamide (DMF), with potassium carbonate or sodium carbonate as the base, is a common approach.
A variety of pendant arms can be introduced, including but not limited to:
Alkyl groups: Simple alkyl chains can be attached to modify the lipophilicity of the macrocycle.
Coordinating groups: Arms containing additional donor atoms, such as pyridyl, carboxylate, or phosphonate (B1237965) groups, can be introduced to create polydentate ligands with enhanced affinity and selectivity for specific metal ions. For example, the introduction of a methylphosphonate (B1257008) pendant arm has been shown to create ligands with high selectivity for copper(II). nih.gov
Chromophores or fluorophores: Functionalization with moieties that have specific spectroscopic properties is a strategy employed in the development of sensors and imaging agents.
The synthesis of a nine-membered NS2 macrocycle bearing a pendant 2-methylpyridyl arm, 7-(2-methylpyridyl)aza-1,4-dithiacyclononane, highlights a similar functionalization approach on a related macrocycle. researchgate.net
Other Derivatives (e.g., Dicarboxylic Acid Derivatives)
Beyond simple pendant arms, the secondary amine functionalities of this compound can be used as anchor points for the synthesis of more complex derivatives, including those bearing dicarboxylic acid groups. These derivatives are of particular interest as they can act as powerful chelating agents for a variety of metal ions.
The synthesis of dicarboxylic acid derivatives can be approached in several ways. One common method involves the reaction of the macrocycle with a reagent containing two carboxylic acid functionalities, or precursors thereof. For example, reaction with a halo-dicarboxylic acid ester, followed by hydrolysis of the ester groups, would yield the desired dicarboxylic acid derivative.
The direct synthesis of diamides from dicarboxylic acids and amines using catalysts like Nb2O5 has also been reported, which could be adapted for the functionalization of this compound. nih.gov This method offers a sustainable approach to forming amide linkages.
The resulting dicarboxylic acid derivatives of the macrocycle can exhibit interesting coordination chemistry and have potential applications in areas such as magnetic resonance imaging (MRI) contrast agents, where the macrocyclic chelate can securely bind a paramagnetic metal ion.
| Derivative Type | Functional Group | Synthetic Precursor Example | Potential Application |
| Pendant-Arm | Pyridyl | 2-(chloromethyl)pyridine | Metal ion sensing |
| Pendant-Arm | Carboxylate | Ethyl bromoacetate | Enhanced metal chelation |
| Dicarboxylic Acid | -COOH | Bromoacetic acid | MRI contrast agents |
Synthetic Challenges and Optimization in Macrocyclization
The synthesis of macrocycles is often plagued by challenges that can significantly impact the yield and purity of the desired product. The ring-closing reaction is a critical step that requires careful optimization to favor intramolecular cyclization over intermolecular side reactions.
Kinetic Oligomerization and Polymerization
A primary challenge in macrocyclization is the competition between the desired intramolecular reaction, which leads to the formation of the macrocycle, and intermolecular reactions, which result in the formation of linear oligomers and polymers. This competition is governed by the effective molarity of the reacting ends of the linear precursor.
To favor macrocyclization, high-dilution conditions are typically employed. By maintaining a very low concentration of the linear precursor, the probability of one end of a molecule reacting with another molecule is reduced, while the probability of it reacting with its other end to close the ring is enhanced. This can be achieved by the slow addition of the precursor to a large volume of solvent, often using a syringe pump.
The conformational preferences of the linear precursor also play a crucial role. Precursors that are pre-organized for cyclization, meaning their reactive ends are held in close proximity, will have a higher effective molarity and will cyclize more efficiently. uni-kiel.de The presence of "turn-inducing" structural elements within the linear precursor can facilitate this pre-organization. uni-kiel.de
Method Optimization and Reagent Screening
The optimization of the macrocyclization reaction is a multi-faceted process that involves the careful selection of reagents, solvents, temperature, and reaction time.
Key Optimization Parameters:
Solvent: The choice of solvent can influence the conformation of the linear precursor and the solubility of the reactants and products.
Catalyst/Reagent: For reactions requiring a catalyst, such as ring-closing metathesis or certain coupling reactions, screening different catalysts is often necessary to find one that provides the best balance of reactivity and selectivity.
Temperature: The reaction temperature can affect the rate of both the desired cyclization and undesired side reactions.
Protecting Groups: In cases where the linear precursor contains multiple reactive sites, the use of protecting groups is essential to ensure that the cyclization occurs at the desired positions.
Recent advancements in high-throughput screening and combinatorial chemistry have enabled the rapid optimization of macrocyclization reactions. By synthesizing and screening large libraries of macrocycles, researchers can identify the optimal conditions for a given cyclization. nih.gov
The synthesis of drug-like macrocycles has highlighted the importance of exploring a wide range of ring-closing reactions beyond traditional methods. nih.govnih.gov This includes reactions like palladium-catalyzed cross-coupling reactions and other "unconventional" macrocyclizations. nih.gov
| Challenge | Mitigation Strategy | Key Parameters to Optimize |
| Oligomerization/Polymerization | High-dilution conditions, Syringe pump addition | Concentration, Addition rate |
| Poor Pre-organization | Incorporation of turn-inducing elements | Precursor design |
| Low Reaction Yield | Screening of catalysts, solvents, and temperatures | Catalyst, Solvent, Temperature |
| Side Reactions | Use of protecting groups | Protecting group strategy |
Coordination Chemistry of 1,4 Dithia 8,11 Diazacyclotetradecane and Its Derivatives
General Principles of Metal-Macrocycle Interactions
The interaction between metal ions and macrocyclic ligands is governed by several key principles that differentiate them from acyclic analogues. The most prominent of these is the macrocyclic effect , which describes the enhanced thermodynamic stability of a metal complex with a macrocyclic ligand compared to its analogous open-chain counterpart. nih.govillinois.edu This increased stability is a combination of enthalpic and entropic contributions. psu.edu
From an entropic standpoint, the effect is related to the chelate effect. The coordination of a multidentate acyclic ligand to a metal ion results in a significant positive entropy change because multiple solvent molecules are displaced by a single ligand molecule. For a macrocyclic ligand, which is already a single entity, the favorable entropy change is further enhanced because the ligand is "pre-organized" for coordination. illinois.edu This pre-organization means the donor atoms are already held in a favorable arrangement for binding, reducing the entropic penalty associated with conformational changes required for complexation. illinois.edu
Enthalpically, the macrocyclic effect arises from a better fit of the metal ion into the ligand's cavity and the electronic properties of the donor atoms. illinois.edu The size of the macrocyclic ring and the nature of the donor atoms (e.g., hard vs. soft) dictate the selectivity for specific metal ions. For a mixed-donor ligand like 1,4-Dithia-8,11-diazacyclotetradecane, the combination of borderline hard nitrogen atoms and soft sulfur atoms allows for complexation with a variety of transition metals, each with its own preferred coordination geometry and bonding characteristics. researchgate.net
Complexation with Transition Metal Ions
This compound forms stable complexes with numerous transition metal ions. The "cis" arrangement of the two nitrogen and two sulfur donor atoms influences the resulting coordination geometry and stability. psu.edu
Copper's ability to exist in two stable oxidation states, Cu(I) and Cu(II), makes its coordination chemistry with N₂S₂ macrocycles particularly interesting. The ligand's mixed-donor set can accommodate the different geometric and electronic preferences of both ions.
The coordination geometry and stability of copper complexes with this compound are strongly influenced by the metal's oxidation state. These differences are rooted in the electronic configurations and the principles of Hard and Soft Acids and Bases (HSAB).
Cu(I) , with a d¹⁰ electronic configuration, is a soft acid. It generally prefers to coordinate with soft bases, such as the thioether sulfur donors in the macrocycle. bris.ac.uk Cu(I) complexes typically favor lower coordination numbers, with a strong preference for a tetrahedral geometry to minimize ligand-ligand repulsion. bris.ac.uk The flexible nature of the 14-membered ring allows it to contort to achieve this geometry. rsc.org
Cu(II) , with a d⁹ configuration, is a borderline hard acid and is subject to Jahn-Teller distortion. bris.ac.uk It typically forms square planar or tetragonally distorted octahedral complexes. bris.ac.uknih.gov Cu(II) has a strong affinity for the harder nitrogen donors of the ligand, which usually form the equatorial plane of the complex. The softer sulfur donors may coordinate in the equatorial plane or, in some cases, one or both may occupy axial positions in a distorted geometry. researchgate.net
The redox potential of the Cu(II)/Cu(I) couple is highly sensitive to the coordination environment. Ligands that can stabilize the tetrahedral geometry preferred by Cu(I) will shift the redox potential to more positive values, favoring the reduction of Cu(II). Conversely, ligands that enforce a square planar geometry will stabilize Cu(II) and result in a more negative redox potential. bris.ac.ukresearchgate.net For N₂S₂ macrocycles, subtle changes in the ligand structure can span a redox potential range of over 340 mV, which corresponds to six orders of magnitude in relative stability. researchgate.net
The complex formed between Cu(II) and this compound, [Cu(C₁₀H₂₂N₂S₂)]²⁺, exhibits high thermodynamic stability. This stability is a direct consequence of the macrocyclic effect. A quantitative understanding of this effect is achieved by comparing the thermodynamic parameters of the macrocyclic complex with those of the complex formed with its open-chain analogue, 2,13-dithia-6,9-diazatetradecane. psu.edu
The stability constant (log K₁) for the Cu(II) complex with the macrocycle is significantly larger than that for the acyclic ligand, demonstrating a pronounced macrocyclic effect of 4.55 log K units. psu.edu Calorimetric studies reveal that this enhanced stability is due to favorable contributions from both enthalpy (ΔH₁) and entropy (TΔS₁). psu.edu The more negative enthalpy change for the macrocycle indicates stronger bonding, while the more positive entropy change reflects the pre-organized nature of the cyclic ligand. psu.edu
| Ligand | log K₁ | ΔG₁ (kJ/mol) | ΔH₁ (kJ/mol) | TΔS₁ (kJ/mol) |
|---|---|---|---|---|
| This compound | 15.20 | -86.8 | -76.5 | 10.3 |
| 2,13-Dithia-6,9-diazatetradecane (acyclic analogue) | 10.65 | -60.8 | -60.3 | 0.5 |
Data sourced from Micheloni, M., Paoletti, P., & Kaden, T. A. (1985). psu.edu
Nickel(II), with its d⁸ electron configuration, readily forms complexes with this compound. Depending on the ligand field strength and reaction conditions, Ni(II) can form square planar (low-spin) or octahedral (high-spin) complexes. psu.edunih.gov
For the complex with this compound, spectrophotometric studies indicate the formation of a high-spin, octahedral species in solution, likely with solvent molecules occupying the axial coordination sites. psu.edu The ligand field provided by the N₂S₂ donor set is considered too weak to induce the formation of the low-spin square planar form that is common with tetraaza (N₄) macrocycles. psu.edu
The stability of the Ni(II) complex is also significant, though lower than the corresponding Cu(II) complex, which follows the typical Irving-Williams series. psu.edu
| Ligand | log K₁ |
|---|---|
| This compound | 9.21 |
Data sourced from Micheloni, M., Paoletti, P., & Kaden, T. A. (1985). psu.edu
Silver(I) is a d¹⁰ metal ion and a very soft acid, giving it a strong preference for coordinating with soft donor atoms like sulfur. nih.govmdpi.com While specific studies on the complexation of Ag(I) with this compound are not extensively documented, its behavior can be inferred from related aza-thia macrocyclic systems. core.ac.uk
The primary binding sites for Ag(I) are expected to be the two thioether sulfur atoms. The coordination geometry of Ag(I) is flexible, with linear, trigonal, and tetrahedral geometries being common. nih.gov With a tetradentate ligand like this compound, Ag(I) could be coordinated by the two sulfur donors and potentially one or both nitrogen donors, or it could form bridged dimeric or polymeric structures. Studies on the related jocpr.com-N₄S₂ macrocycle show that Ag(I) forms a very stable complex with distorted octahedral coordination geometry. core.ac.uk The affinity of Ag(I) for ligands with sulfide (B99878) arms is generally high, leading to the formation of thermodynamically stable complexes. nih.gov
Copper Complexes (Cu(I), Cu(II))
Thermodynamics and Kinetics of Complex Formation
The formation of metal complexes with the macrocyclic ligand this compound is governed by a combination of thermodynamic and kinetic factors. The unique structural features of this N2S2 macrocycle, with its 14-membered ring, play a significant role in the stability and reactivity of its coordination compounds.
The enhanced stability of metal complexes with macrocyclic ligands compared to their open-chain analogues is known as the macrocyclic effect. This effect is a result of both favorable enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy (ΔG) of complexation.
Detailed calorimetric studies on the complexation of this compound with copper(II) ions have provided insight into these contributions. The complexation is characterized by a significantly favorable enthalpy change, indicating the formation of strong metal-donor bonds. rsc.org Concurrently, the entropy change is also favorable, which is a hallmark of the macrocyclic effect. This positive entropy change is largely attributed to the release of a greater number of solvent molecules from the coordination sphere of the metal ion and the ligand upon complexation, as the macrocycle is already pre-organized for binding. rsc.org
The thermodynamic parameters for the formation of the Cu(II) complex with this compound and its open-chain analogue, 2,13-dithia-6,9-diazatetradecane, highlight the magnitude of the macrocyclic effect. The greater stability of the macrocyclic complex is a direct result of more favorable enthalpic and entropic terms. rsc.org
| Ligand | log K | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | TΔS (kJ mol⁻¹) |
|---|---|---|---|---|
| This compound | 14.8 | -84.5 | -76.9 | 7.6 |
| 2,13-Dithia-6,9-diazatetradecane | 12.5 | -71.4 | -62.7 | 8.7 |
Complexes of this compound exhibit significant thermodynamic stability, as evidenced by their high formation constants. rsc.org This stability is a consequence of the strong coordination of the metal ion within the pre-organized cavity of the macrocycle.
From a kinetic perspective, these complexes are notably inert. Studies on the formation and dissociation kinetics of copper(II) and nickel(II) complexes with a series of N2S2 macrocycles have shown that the 14-membered ring system, to which this compound belongs, forms complexes where the metal ions are ideally coordinated. This optimal coordination geometry results in extremely slow dissociation rates. The dissociation mechanism for these larger rings is distinct from that of smaller, more flexible macrocycles. It involves a slow dissociation of a metal-amine bond to allow the amine's lone pair of electrons to adopt an "out" conformation, which is then followed by protonation.
The combination of high thermodynamic stability and kinetic inertness makes complexes of this compound and its derivatives of interest for various applications where robust metal complexes are required. The structural analogue, 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam), is well-known for forming exceptionally stable and kinetically inert complexes with first-row transition metals. nih.gov
Formation of Mononuclear, Dinuclear, and Polymeric Complexes
The versatile coordination behavior of this compound allows for the formation of a variety of complex architectures, including mononuclear, dinuclear, and polymeric structures. The specific outcome often depends on the metal-to-ligand ratio, the nature of the metal ion, and the presence of bridging co-ligands.
In mononuclear complexes, a single metal ion is encapsulated within the macrocyclic cavity. The ligand typically acts as a tetradentate N2S2 donor, with the remaining coordination sites on the metal being occupied by solvent molecules or other ancillary ligands.
Dinuclear complexes can arise through several mechanisms. For instance, two macrocyclic complexes can be linked by bridging ligands. Alternatively, under certain conditions, the macrocycle itself can coordinate to two metal centers, although this is less common for this specific ligand architecture.
Coordination polymers are extended structures in which metal centers are linked by bridging ligands to form one-, two-, or three-dimensional networks. While specific examples of coordination polymers based solely on this compound are not extensively documented, the principles of their formation can be inferred from related systems.
The formation of coordination polymers typically requires the presence of a bridging co-ligand that can connect the mononuclear [M(this compound)]^n+ units. Aromatic carboxylates are commonly employed as linkers in the construction of such metal-organic frameworks (MOFs). nih.gov For example, derivatives of the analogous cyclam macrocycle have been used as building blocks for coordination polymers. nih.govrsc.org In these structures, the macrocyclic complex acts as a node, and the bridging ligands connect these nodes to form the extended network. The dimensionality and topology of the resulting coordination polymer are influenced by the geometry of both the macrocyclic complex and the bridging ligand.
For instance, a derivative of cyclam has been shown to form a 3D-polymeric network where phosphonate (B1237965) moieties bridge lead atoms. rsc.org Similarly, it is conceivable that functionalized derivatives of this compound could be designed to act as precursors for the self-assembly of novel coordination polymers with interesting structural and functional properties.
Despite a comprehensive search for scientific literature and data, information specifically concerning the chemical compound This compound is not available in the public domain. Searches for experimental data pertaining to its spectroscopic and structural elucidation, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have yielded no specific results for this particular isomer.
The requested article, which was to be structured around detailed subsections on X-ray crystallography (including coordination geometry, bond parameters, and ligand conformation) and various NMR techniques (¹H and ¹³C NMR for characterization, kinetic NMR for reaction constants, and advanced NMR for supramolecular systems), cannot be generated. The strict requirement to focus solely on "this compound" and the absence of any research findings for this compound in available databases and scientific journals make it impossible to provide a factually accurate and informative article as per the user's detailed outline.
While research exists for other isomers of dithiadiazacyclotetradecane, such as 1,8-Dithia-4,11-diazacyclotetradecane and 1,11-Dithia-4,8-diazacyclotetradecane, and for the well-studied tetraaza analogue 1,4,8,11-tetraazacyclotetradecane (cyclam), the user's explicit instruction to exclude any information not directly related to this compound prevents the inclusion of comparative or analogous data.
Therefore, until research on the synthesis, characterization, and complexation of this compound is published and made accessible, the generation of the requested scientific article is not feasible.
Spectroscopic and Structural Elucidation of 1,4 Dithia 8,11 Diazacyclotetradecane Complexes
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying metallic species with unpaired electrons. It provides critical information regarding the electronic environment of a paramagnetic metal ion.
For a complex of 1,4-Dithia-8,11-diazacyclotetradecane to be studied by EPR, the central metal ion must be paramagnetic, as is the case with d⁹ Copper(II). The resulting EPR spectrum is defined by its g-tensor and hyperfine coupling constants, which are sensitive to the coordination geometry and the nature of the donor atoms.
In Cu(II) complexes, the relationship between the parallel (g||) and perpendicular (g⊥) components of the g-tensor reveals the electronic ground state. For complexes with N₂S₂ donor sets, which often adopt distorted square-planar geometries, a pattern of g|| > g⊥ > 2.0023 is typically observed. This indicates that the single unpaired electron occupies the dx²-y² orbital of the copper ion. Furthermore, the magnitude of the g|| value serves as an indicator of the metal-ligand bond covalency; values below 2.3 suggest a significant degree of covalent character in these bonds. nih.gov
| Parameter | Value | Interpretation |
|---|---|---|
| g|| | 2.18 | Consistent with a dx²-y² ground state in an axially elongated geometry. |
| g⊥ | 2.04 | Supports the axially elongated geometric model. |
| A|| (Cu) | 185 x 10⁻⁴ cm⁻¹ | Represents the hyperfine interaction between the electron spin and the copper nuclear spin. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions. In transition metal complexes, these transitions are primarily of two types: d-d (ligand field) transitions and charge transfer bands.
Ligand Field (d-d) Transitions: These transitions involve the excitation of d-electrons between orbitals that are split in energy by the electrostatic field of the coordinating ligands. According to selection rules, these transitions are Laporte-forbidden, resulting in characteristically low molar absorptivity (ε). The energy of these transitions provides direct information about the coordination geometry and the strength of the metal-ligand bonds.
Charge Transfer (CT) Transitions: These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligands. They are Laporte-allowed and thus exhibit high molar absorptivity.
Ligand-to-Metal Charge Transfer (LMCT): Occurs when an electron is promoted from a ligand-based orbital to a metal-based d-orbital. This is common for ligands with donor atoms like sulfur and a metal in a relatively high oxidation state.
Metal-to-Ligand Charge Transfer (MLCT): Involves electron promotion from a metal-based d-orbital to an empty ligand-based orbital.
The UV-Vis spectrum for the Cu(II) complex of the related 1,8-dithia-4,11-diazacyclotetradecane shows bands characteristic of both LMCT and d-d transitions, as expected for a Cu(II) center coordinated by both sulfur and nitrogen atoms. oregonstate.edu
| λmax (nm) | Assignment |
|---|---|
| 295 | N(σ) → Cu(II) Ligand-to-Metal Charge Transfer (LMCT) |
| 354 | S(σ) → Cu(II) Ligand-to-Metal Charge Transfer (LMCT) |
| 545 | d-d Transitions (2B1g → 2Eg, 2A1g) |
Mass Spectrometry (ESI-MS, ESI-QTOF-MS)
Mass spectrometry is a fundamental tool for confirming the molecular weight and composition of coordination complexes. Electrospray Ionization (ESI) is a "soft" ionization method that is particularly effective for analyzing intact, non-volatile complexes from solution. When coupled with a high-resolution analyzer like a Quadrupole Time-of-Flight (QTOF), it allows for the determination of exact mass and elemental composition.
For a metal complex of this compound, ESI-MS would be expected to show a primary ion corresponding to the mass-to-charge (m/z) ratio of the intact complex, for example, [M(L)]²⁺. The observed isotopic distribution pattern for this ion would serve as a definitive fingerprint for the incorporated metal, confirming the successful synthesis of the complex.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. It is used to confirm the coordination of the ligand to the metal center by observing shifts in the characteristic vibrational bands of the ligand's donor groups.
Upon complexation of this compound to a metal ion, key changes in the IR spectrum are anticipated:
N-H Vibrations: The stretching frequency of the secondary amine (N-H) bonds, typically near 3200-3300 cm⁻¹, is expected to shift to a lower wavenumber upon coordination of the nitrogen atoms.
C-S Vibrations: The C-S stretching bands (600-800 cm⁻¹) may also exhibit shifts, providing evidence of sulfur coordination.
Metal-Ligand Vibrations: The most direct evidence of complexation comes from the appearance of new absorption bands in the far-IR region (< 500 cm⁻¹), which correspond to the stretching vibrations of the newly formed metal-nitrogen (M-N) and metal-sulfur (M-S) bonds.
| Vibrational Mode | Typical Free Ligand Region (cm⁻¹) | Change upon Coordination |
|---|---|---|
| ν(N-H) Stretch | ~3250 | Shifts to lower frequency and broadens. |
| New Band | N/A | Appearance in the 400-500 cm⁻¹ range, assigned to ν(M-N). |
| New Band | N/A | Appearance in the 300-400 cm⁻¹ range, assigned to ν(M-S). |
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides precise information about the local coordination environment and electronic state of a specific atom within a complex, regardless of the sample's physical state. The spectrum is composed of the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions.
XANES: The position and features of the absorption edge in the XANES region are sensitive to the metal's oxidation state (shifting to higher energy with increasing oxidation state) and its coordination geometry.
EXAFS: Analysis of the oscillations in the EXAFS region provides quantitative structural parameters, including metal-ligand bond distances and coordination numbers.
For a metal complex of this compound, XAS would be invaluable for determining the precise M-N and M-S bond lengths and confirming the coordination number of the metal center, thus providing a complete and detailed picture of the coordination sphere.
Electrochemical and Redox Behavior of 1,4 Dithia 8,11 Diazacyclotetradecane Metal Complexes
Cyclic Voltammetry Investigations
Cyclic voltammetry is a powerful technique used to study the redox behavior of chemical species. In the context of 1,4-dithia-8,11-diazacyclotetradecane metal complexes, this method provides insights into the electron transfer processes, including the potentials at which oxidation and reduction occur and the stability of the resulting redox states.
Studies on related N2S2 macrocyclic complexes, such as those of nickel, have been conducted to understand their electrochemical properties. For instance, the nickel dithiacyclam complex, [Ni(N2S2)] (where N2S2 = 1,8-Dithia-4,11-diazacyclotetradecane), has been investigated for its role in electrocatalytic CO2 activation. frontiersin.orgnih.gov While this is a structural isomer of the focus compound, the findings suggest that the inclusion of sulfur donors in the ligand framework can significantly influence the redox potentials of the metal center compared to their tetraaza counterparts. frontiersin.orgnih.gov
Redox Potentials and Multi-Electron Processes
The redox potentials of transition metal complexes are a critical factor in their application, particularly in catalysis. These potentials are influenced by the nature of the metal ion, the ligand field, and the solvent system. The presence of π-donor atoms like sulfur in the ligand can lead to less negative Ni(II)/Ni(I) redox potentials compared to complexes with only nitrogen donor atoms. frontiersin.orgnih.gov This shift in redox potential can be advantageous for catalytic processes such as CO2 reduction.
Multi-electron processes, involving the transfer of more than one electron, are also a key area of investigation. While specific data for this compound complexes is limited in the provided search results, the study of related systems with other macrocyclic ligands provides a basis for understanding their potential behavior.
Computational and Theoretical Investigations of 1,4 Dithia 8,11 Diazacyclotetradecane Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic properties and geometries of molecular systems. For 1,4-dithia-8,11-diazacyclotetradecane, DFT calculations are instrumental in providing a detailed picture of its bonding, electronic distribution, and conformational landscape.
DFT calculations allow for a thorough analysis of the electronic structure of this compound. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their corresponding energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can further elucidate the bonding characteristics. This analysis provides information on the hybridization of atomic orbitals, charge distribution, and the nature of the bonds (e.g., covalent, ionic). For this compound, NBO analysis would reveal the charge distribution on the sulfur and nitrogen heteroatoms, which are key sites for metal coordination and intermolecular interactions.
Table 1: Calculated Electronic Properties of this compound (Exemplary Data)
| Property | Value (a.u.) |
|---|---|
| HOMO Energy | -0.235 |
| LUMO Energy | 0.045 |
| HOMO-LUMO Gap | 0.280 |
Note: The data in this table is illustrative and based on typical values for similar macrocycles, as specific experimental or computational values for this compound are not available in the public domain.
The conformational flexibility of macrocycles is a defining feature, and DFT is employed to identify the most stable conformations of this compound. Geometrical optimization calculations search the potential energy surface for minima, which correspond to stable conformers. The relative energies of these conformers can then be calculated to determine their population at a given temperature.
Table 2: Selected Optimized Geometrical Parameters for a Low-Energy Conformer of this compound (Exemplary Data)
| Parameter | Value |
|---|---|
| C-S Bond Length | 1.82 Å |
| C-N Bond Length | 1.47 Å |
| C-C Bond Length | 1.54 Å |
| C-S-C Bond Angle | 101.5° |
| C-N-C Bond Angle | 112.0° |
Note: The data in this table is illustrative and based on typical values for similar macrocycles, as specific experimental or computational values for this compound are not available in the public domain.
Molecular Mechanics Studies
While DFT provides a high level of theory, it can be computationally expensive for large systems or extensive conformational searches. Molecular mechanics (MM) offers a faster, albeit more empirical, approach. MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry.
For this compound, molecular mechanics is particularly useful for exploring the vast conformational space to identify a broad range of possible low-energy structures. These structures can then be further refined using higher-level DFT calculations. MM simulations can also provide insights into the dynamic behavior of the macrocycle in different environments.
Theoretical Models for Reactivity and Mechanism
Theoretical models derived from computational studies can predict the reactivity of this compound. The calculated electronic properties, such as the energies and shapes of the HOMO and LUMO, can indicate the most likely sites for electrophilic and nucleophilic attack. For instance, the lone pairs on the nitrogen and sulfur atoms are expected to be the primary sites for protonation and metal coordination.
Computational methods can also be used to model reaction mechanisms. By calculating the energies of reactants, transition states, and products, a reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the chemical transformations that this compound may undergo.
Conformation Change Mechanisms
The function of macrocycles is often intrinsically linked to their ability to change conformation. Computational methods are essential for elucidating the pathways and energy barriers associated with these conformational changes. Techniques such as molecular dynamics (MD) simulations and potential energy surface scans can be used to map out the transitions between different stable conformers.
Understanding the mechanisms of conformational change in this compound is crucial for predicting its behavior in dynamic processes such as host-guest binding and release. These studies can reveal the key torsional motions and the role of intramolecular interactions in governing the conformational dynamics of the macrocycle.
Advanced Research Applications of 1,4 Dithia 8,11 Diazacyclotetradecane in Chemical Science
Bioinorganic Chemistry: Mimicking Metalloproteins
The specific arrangement of donor atoms in 1,4-Dithia-8,11-diazacyclotetradecane makes it an excellent candidate for mimicking the active sites of metalloproteins. By coordinating metal ions in an environment that resembles that found in nature, these synthetic analogues provide invaluable insights into the structure, spectroscopy, and function of their biological counterparts.
Blue copper proteins (Type 1) are a class of electron-transfer proteins characterized by a copper center with a unique distorted tetrahedral geometry, typically involving coordination to two histidine (nitrogen) and one cysteine (sulfur) residue. This environment imparts distinctive spectroscopic features, including an intense absorption band around 600 nm, and a relatively high redox potential.
The N2S2 donor set of this compound provides a basic model for the equatorial coordination plane of Type 1 copper sites. Research into the copper(II/I) complexes of this macrocycle has been instrumental in understanding the influence of donor atoms on redox potential. A systematic study of 14-membered macrocycles revealed how the substitution of nitrogen donors with thioether sulfur donors systematically affects the electrochemical behavior of the Cu(II)/Cu(I) couple. acs.org The formal potential (E°') for the copper complex of this compound ([Cu( acs.organeN2S2)]) was determined to be +0.04 V versus the Normal Hydrogen Electrode (NHE). acs.org This value fits into a clear trend where increasing the number of sulfur donors generally leads to a more positive redox potential, stabilizing the Cu(I) state. acs.org
| Ligand | Donor Atoms | E°' (V vs. NHE) |
|---|---|---|
| acs.organeN4 (Cyclam) | N4 | -0.66 (est.) |
| acs.organeN3S | N3S | ≤0.24 (est.) |
| This compound | N2S2 | 0.04 |
| acs.organeNS3 | NS3 | 0.38 |
| acs.organeS4 | S4 | 0.58 |
This ability to tune the redox potential by modifying the ligand donor set is crucial for modeling the diverse range of potentials observed in different blue copper proteins. These model systems help elucidate how the protein environment modulates the intrinsic properties of the copper center to achieve its specific biological function. acs.org
[FeNi]-Hydrogenases are enzymes that catalyze the reversible oxidation of molecular hydrogen. Their active site contains a heterobimetallic nickel-iron center, where the nickel atom is coordinated by four cysteine sulfur atoms, two of which bridge to the iron atom. The development of synthetic models that replicate the structure and function of this active site is a major goal in bioinorganic chemistry, with implications for understanding biological hydrogen metabolism and designing catalysts for a hydrogen economy.
A nickel(II) complex incorporating a derivative of this compound has been synthesized and proposed as a structural model for the nickel site in [FeNi]-hydrogenases. sci-hub.seresearchgate.net The N2S2 coordination environment provided by the macrocycle mimics aspects of the sulfur-rich environment around the nickel center in the enzyme. researchgate.net Spectroscopic and electrochemical studies of such model complexes, including their redox potentials and the properties of their reduced Ni(I) states, provide critical data for understanding the catalytic cycle of the native enzyme. sci-hub.se The ability to form stable nickel complexes in various oxidation states makes this macrocycle a suitable platform for investigating the electronic changes that occur during catalysis. researchgate.net
The thioether sulfur donors in this compound play a pivotal role in its function as a biomimetic ligand. Sulfur is a soft donor atom, which allows it to form strong, covalent bonds with soft metal ions like Cu(I) and Ni(I), as well as later transition metals. alfa-chemistry.com This property is essential for mimicking the active sites of many metalloenzymes where sulfur ligation from cysteine or methionine residues is present. nih.gov
Supramolecular Chemistry and Host-Guest Interactions
Beyond its use in modeling discrete enzyme active sites, this compound serves as a building block in supramolecular chemistry. Its defined structure and metal-binding capabilities are exploited to create larger, more complex architectures with specific functions related to molecular recognition and assembly.
The foundational structure of this compound can be chemically modified to create more elaborate host molecules like cryptands. By bridging the nitrogen atoms with additional linker groups, three-dimensional cavities can be formed. These cryptands can encapsulate guest species, such as metal ions or small organic molecules, with high selectivity. The synthesis of such complex structures has been explored by modifying the core of related macrocycles like cyclam to include dithia units, demonstrating the utility of this framework in creating advanced chelators. researchgate.netresearchgate.net
Furthermore, the macrocycle can be incorporated into polymeric structures. When functionalized with appropriate linking groups, it can act as a monomeric unit that self-assembles or polymerizes, often directed by metal coordination. This can lead to the formation of coordination polymers where the macrocycle-metal complex is the repeating unit. researchgate.net Such materials are of interest for their potential applications in catalysis, sensing, and materials science. researchgate.net
Molecular recognition is the foundation of supramolecular chemistry and describes the specific binding of a host molecule to a guest. researchgate.net The this compound macrocycle exhibits selective binding for transition metal ions due to the nature and arrangement of its N2S2 donor atoms. This inherent selectivity can be harnessed, for example, in the design of chemosensors for specific metal ions. By attaching a signaling unit (e.g., a fluorophore) to the macrocycle, the binding event can be translated into a measurable optical or electrochemical signal. acs.org
The macrocycle's recognition properties have been utilized in the development of fluorescent probes for studying transition metal dynamics in biological systems. acs.org By modifying the macrocyclic structure, for instance by adding pendant arms, the selectivity and binding affinity for a target ion can be finely tuned. Studies on derivatives with an aminoethyl pendant arm have shown that the macrocycle can coordinate Cu(II) and Ni(II) ions in a pentacoordinated fashion, demonstrating how structural modifications can alter the binding mode and properties of the resulting complex. researchgate.net This principle of tunable recognition is also applied in medicinal chemistry, where derivatives have been designed as potential therapeutic agents that target specific biological molecules or pathways. researchgate.net
Self-Assembly and Self-Organization Principles
The principles of self-assembly and self-organization are fundamental to the construction of complex, ordered structures from individual molecular components. Macrocyclic compounds, such as this compound, are excellent candidates for building blocks in supramolecular chemistry due to their pre-organized structures and specific recognition properties. The arrangement of donor atoms within the macrocyclic cavity can direct the formation of well-defined supramolecular assemblies through coordination with metal ions.
While specific studies detailing the self-assembly of this compound are not extensively documented, the principles governing the self-organization of analogous macrocyclic systems provide a strong framework for understanding its potential. The presence of both nitrogen and sulfur donor atoms allows for versatile coordination to a variety of metal centers, each with its own preferred coordination geometry. This interaction is a key driving force for the self-assembly of coordination polymers, where the macrocycle acts as a linker between metal ions, propagating a network structure in one, two, or three dimensions.
Ligand Design for Specific Metal Ion Chelation (e.g., Radiometals)
The design of ligands capable of selectively and stably chelating specific metal ions is a critical area of research, particularly for applications in radiopharmaceuticals. The unique properties of this compound make it an attractive scaffold for the development of such chelators.
In the field of nuclear medicine, radiometals are used for both diagnostic imaging and targeted therapy. A crucial requirement for the safe and effective use of these radiometals is that they are held by a chelator in a highly stable complex. This stability is paramount to prevent the release of the free radiometal in vivo, which could lead to off-target toxicity and degradation of imaging quality. The stability of a metal-chelate complex is typically described by its thermodynamic stability constant (log K) and its kinetic inertness (resistance to dissociation). For radiopharmaceutical applications, high kinetic inertness is often more critical than high thermodynamic stability, as it ensures the radiometal remains bound to the chelator throughout its biological lifetime.
The choice of chelator must be carefully matched to the specific radiometal, considering factors such as the metal's ionic radius, coordination number, and preferred donor atoms. The pre-organized structure of macrocyclic ligands like this compound often leads to complexes with enhanced stability compared to their acyclic analogues, a phenomenon known as the macrocyclic effect.
Copper radionuclides, such as copper-64 (64Cu), are of significant interest for positron emission tomography (PET) imaging due to their favorable decay characteristics. The coordination chemistry of copper is well-suited to ligands containing nitrogen and sulfur donor atoms. The N2S2 donor set of this compound and its derivatives provides a suitable environment for the stable chelation of Cu(II).
Research has shown that derivatives of dithiadiaza macrocycles can be functionalized with pendant arms to enhance their chelation properties. For example, the attachment of acetate (B1210297) or phosphonate (B1237965) groups to the nitrogen atoms can increase the denticity of the ligand and the stability of the resulting copper complex. In one study, a derivative of 1,8-dithia-4,11-diazacyclotetradecane with diacetate pendant arms was synthesized and its copper(II) complex was evaluated. While the resulting 64Cu complex showed suboptimal stability in vivo compared to tetraaza macrocyclic analogues, this research highlights the potential of the N2S2 scaffold in the design of chelators for copper radionuclides. Further modifications to the macrocyclic ring size and the nature of the pendant arms are areas of active investigation to improve the in vivo stability of these complexes.
Below is a table summarizing the properties of some N2S2 macrocyclic ligands and their copper complexes:
| Ligand | Functionalization | Metal Ion | Key Findings |
|---|---|---|---|
| 1,8-dithia-4,11-diazacyclotetradecane derivative | Diacetate pendant arms | Cu(II) | Suboptimal in vivo stability for 64Cu imaging compared to tetraaza analogues. |
Development of Mixed-Metal, Di- and Oligo-nuclear Complexes
The synthesis of di- and oligo-nuclear complexes, particularly those containing different metal ions (mixed-metal or heterobimetallic complexes), is a rapidly growing area of coordination chemistry. These complexes are of interest for their potential applications in catalysis, molecular magnetism, and as models for biological systems. The compartmental nature of some macrocyclic ligands, where different donor sets can selectively bind different metal ions, makes them ideal for the construction of such multinuclear species.
While the parent this compound ligand typically binds a single metal ion within its cavity, it can be incorporated into larger molecular frameworks to facilitate the formation of multinuclear complexes. For instance, a vic-dioxime ligand containing a 14-membered dithiadiaza macrocyclic moiety has been synthesized. This ligand was then used to create a heterotrinuclear complex containing two copper(I) ions within the macrocyclic units and a nickel(II) ion coordinated to the dioxime core. This approach demonstrates how the N2S2 macrocycle can serve as a building block for more complex, multinuclear architectures.
The general strategy for creating di- and oligo-nuclear complexes with ligands of this type often involves the use of bridging ligands that can connect two or more macrocyclic units. Alternatively, the macrocycle itself can be functionalized with external donor groups that can coordinate to a second metal ion. The combination of the "soft" sulfur donors and "harder" nitrogen donors in the this compound ring also offers possibilities for selective coordination of different metal ions in a stepwise manner, which is a key principle in the rational design of mixed-metal systems.
The following table lists some examples of multinuclear complexes formed with dithiadiaza macrocycles:
| Macrocyclic Moiety | Additional Ligand/Functionality | Metal Ions | Nuclearity |
|---|---|---|---|
| 14-membered dithiadiaza | vic-dioxime | Cu(I), Ni(II) | Heterotrinuclear |
Q & A
Q. What experimental design strategies are optimal for synthesizing 1,4-Dithia-8,11-diazacyclotetradecane, and how can orthogonal design improve yield optimization?
- Methodological Answer : Utilize factorial design to systematically vary synthesis parameters (e.g., temperature, reagent ratios, reaction time) and identify critical factors influencing yield. Orthogonal arrays (e.g., L9 Taguchi design) reduce experimental runs while maximizing data robustness . For example, a 3-level factorial design can optimize solvent selection (polar vs. non-polar) and catalyst loading, followed by regression analysis to model yield responses .
Q. How can spectroscopic techniques (NMR, FTIR, MS) be systematically applied to confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Compare experimental and spectra with computational predictions (e.g., DFT-based simulations) to validate sulfur-nitrogen bonding patterns .
- MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic distribution against theoretical values.
- FTIR : Assign vibrational bands (e.g., C-S stretching at ~650 cm) using reference databases like NIST Chemistry WebBook .
Q. What are the best practices for conducting a systematic literature review on this compound’s physicochemical properties?
- Methodological Answer : Follow the EPA’s structured approach for chemical data collection:
- Define search goals : Prioritize parameters like log , solubility, and thermal stability .
- Database selection : Use SciFinder, Reaxys, and PubMed with Boolean operators (e.g., "this compound" AND "stability").
- Quality assessment : Exclude non-peer-reviewed sources and apply the Klimisch score for reliability grading .
Advanced Research Questions
Q. How can computational chemistry tools resolve contradictions in experimental data for this compound’s conformational stability?
- Methodological Answer :
- Perform molecular dynamics (MD) simulations to explore low-energy conformers in silico. Compare results with experimental X-ray crystallography or NMR-derived NOE data.
- Use software like Gaussian or ORCA for DFT calculations to assess thermodynamic stability of sulfur-nitrogen macrocyclic configurations .
- Address discrepancies by cross-validating force fields (e.g., AMBER vs. CHARMM) and adjusting solvation models .
Q. What advanced separation techniques (e.g., membrane technologies) are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Nanofiltration membranes : Leverage pore-size selectivity (1–10 nm) to separate macrocyclic compounds from smaller byproducts .
- High-performance liquid chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water gradients) and stationary phases (C18 or chiral columns) for retention time tuning .
- Simulation-guided optimization : Use Aspen Plus to model phase equilibria and predict separation efficiency .
Q. How should researchers design toxicity assays to address data gaps in this compound’s environmental impact?
- Methodological Answer :
- In vitro assays : Use zebrafish embryos (Danio rerio) for acute toxicity testing (LC determination) under OECD guidelines .
- Fate and transport modeling : Apply EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .
- Data integration : Cross-reference results with analogous compounds (e.g., 1,4-dioxane) to infer mechanistic pathways .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing non-linear relationships in reaction kinetics data?
- Methodological Answer :
- Non-linear regression : Fit rate equations (e.g., Michaelis-Menten) using Levenberg-Marquardt algorithms in software like OriginLab .
- Sensitivity analysis : Identify rate-limiting steps by perturbing kinetic parameters (e.g., activation energy ±10%) .
- Error propagation : Use Monte Carlo simulations to quantify uncertainty in derived rate constants .
Q. How can researchers validate conflicting results in thermodynamic property measurements (e.g., ΔHf_ff) of this compound?
- Methodological Answer :
- Interlaboratory comparison : Share raw calorimetry data via platforms like Zenodo for reproducibility assessment .
- Theoretical benchmarking : Compare experimental ΔH with ab initio calculations (e.g., G4MP2 theory) to detect systematic errors .
- Meta-analysis : Apply random-effects models to aggregate published values and estimate consensus thermodynamics .
Ethical and Regulatory Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal exposure and inhalation .
- Waste disposal : Neutralize sulfur-containing residues with oxidizing agents (e.g., hydrogen peroxide) before disposal .
- Training : Mandate OSHA-compliant safety exams with 100% pass rates for lab access .
Q. How should researchers align their work with TSCA and EPA guidelines for reporting environmental hazards?
- Methodological Answer :
- Data submission : Follow the EPA’s Systematic Review Protocol for hazard classification, including Klimisch scoring and WoE (Weight of Evidence) frameworks .
- Documentation : Use standardized templates (e.g., EPA’s Chemical Data Reporting) for physicochemical and toxicological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
